1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one
Description
1-(5-Ethoxy-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one is a heterocyclic compound featuring a 4,5-dihydrofuran core substituted with an ethoxy group at position 5, a methyl group at position 2, and an acetyl (ethanone) moiety at position 3. Its molecular formula is C₉H₁₄O₃, with a molar mass of 170.20 g/mol. The 4,5-dihydrofuran ring imparts partial saturation, reducing ring strain compared to fully unsaturated furans, while the ethoxy and methyl groups influence steric and electronic properties.
Properties
CAS No. |
89811-47-2 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2-ethoxy-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C9H14O3/c1-4-11-9-5-8(6(2)10)7(3)12-9/h9H,4-5H2,1-3H3 |
InChI Key |
LEDORBRATQATAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=C(O1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with 2-methylfuran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(5-Ethoxy-2-Methyl-4,5-Dihydrofuran-3-yl)ethanone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparison with Similar Compounds
Structural Differences and Implications
- Methyl groups in both the target and C₁₃H₁₄O₂ reduce steric hindrance, favoring planar conformations that minimize non-bonded repulsions . The thiadiazole and isoxazole-thiazole cores in other analogs (e.g., ) introduce nitrogen and sulfur atoms, altering electronic profiles and enabling hydrogen bonding or metal coordination.
Bioactivity Trends
- Antimicrobial Activity: Pyrazoline-benzoxazole hybrids (e.g., compound 4 in ) exhibit antitubercular activity, suggesting that the ethanone moiety may synergize with heterocyclic systems to target microbial enzymes.
- Fungicidal Applications : Derivatives with isoxazole-thiazole-piperidine scaffolds () demonstrate the importance of nitrogen-rich heterocycles in agrochemical efficacy.
- Structural Stability: Crystallographic studies of thiadiazole-ethanones () reveal bond lengths (e.g., C=C at 1.379 Å) and torsion angles (80.6°) comparable to dihydrofuran systems, indicating similar conformational rigidity.
Research Findings and Data
- Crystallography: SHELX software () is widely employed for refining crystal structures of ethanone derivatives, enabling precise determination of bond angles and intermolecular interactions (e.g., hydrogen bonds in ).
- Antimicrobial Screening : Compound 6120497SRS10 () achieved a docking score of −14.67, indicating strong target affinity, though experimental validation for the target compound is lacking.
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